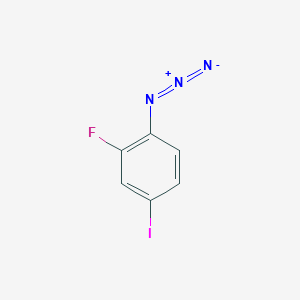

1-Azido-2-fluoro-4-iodobenzene

Description

Significance of Polyfunctionalized Aromatic Compounds in Advanced Organic Synthesis

Role of Aryl Halides in Synthetic Transformations

Aryl halides are foundational building blocks in modern organic chemistry, primarily serving as electrophilic partners in a vast array of transition-metal-catalyzed cross-coupling reactions. researchgate.netnobelprize.org The carbon-halogen bond (C-X, where X = I, Br, Cl) can be activated by a low-valent metal catalyst, typically based on palladium, nickel, or copper, through an oxidative addition step. nobelprize.orgchinesechemsoc.org This initial activation generates an organometallic species that can then react with a wide range of nucleophilic partners.

The reactivity of aryl halides in these transformations is highly dependent on the nature of the halogen, following the general trend I > Br > Cl. The weaker carbon-iodine bond makes aryl iodides the most reactive substrates, often enabling reactions under milder conditions. rsc.org This predictable reactivity allows for selective transformations in polyhalogenated systems.

Key cross-coupling reactions involving aryl halides include:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds. nobelprize.org

Heck Reaction: Coupling with alkenes. nobelprize.orgrsc.org

Sonogashira Coupling: Reaction with terminal alkynes. rsc.org

Stille Coupling: Reaction with organostannanes. rsc.org

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

These reactions are cornerstones of modern synthesis due to their reliability, functional group tolerance, and broad applicability, enabling the construction of complex biaryl systems and other carbon-carbon or carbon-heteroatom bonds. nobelprize.orgrsc.org

Role of Aryl Azides in Synthetic Transformations

Aryl azides are versatile functional groups with a rich reaction chemistry, making them invaluable in various domains of chemical science. acs.orgresearchgate.net Their utility stems from two main modes of reactivity: as 1,3-dipoles in cycloaddition reactions and as precursors to highly reactive nitrene intermediates. acs.orgresearchgate.net

The most prominent application of aryl azides is in "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazole rings. researchgate.netnih.gov The copper(I)-catalyzed version (CuAAC) is exceptionally efficient and regioselective, while the strain-promoted variant (SPAAC) with cyclooctynes proceeds without a metal catalyst, rendering it suitable for applications in living biological systems (bioorthogonal chemistry). nih.govresearchgate.net The azide (B81097) group is ideal for these applications due to its small size, stability, and lack of participation in endogenous biological processes. nih.gov

Upon thermal or photochemical activation, aryl azides can extrude a molecule of dinitrogen (N₂) to generate a highly reactive aryl nitrene . researchgate.netacs.org This intermediate can undergo several transformations:

C-H Insertion: Direct insertion into aliphatic C-H bonds to form new C-N bonds.

Cyclization: Intramolecular reactions to form heterocyclic compounds. acs.org

Rearrangement: Expansion to a seven-membered ring (azacycloheptatetraene). nih.gov

This reactivity is widely exploited in photoaffinity labeling to map protein-ligand interactions and in materials science for surface functionalization. nih.govnih.gov

Confluence of Azide, Fluoro, and Iodo functionalities on an Aromatic Core

The presence of azide, fluoro, and iodo groups on a single benzene (B151609) ring, as seen in 1-Azido-2-fluoro-4-iodobenzene (B6589741), creates a powerful and versatile synthetic building block. The distinct and largely non-interfering reactivity of each group allows for orthogonal synthesis , where each site can be addressed selectively by choosing appropriate reaction conditions. acs.orgacs.org

The iodo group is the most reactive halogen for palladium-catalyzed cross-coupling reactions, enabling selective C-C or C-heteroatom bond formation at the C4 position without affecting the other groups. nobelprize.orgacs.org

The azido (B1232118) group at C1 is reserved for cycloaddition reactions like CuAAC or for nitrene generation, transformations that are typically unreactive towards the aryl iodide moiety. researchgate.netdiva-portal.org

The fluoro group at C2 exerts a strong electron-withdrawing inductive effect. This electronic perturbation modifies the reactivity of the entire aromatic ring. researchgate.netnih.gov It can influence the rates and efficiency of the cross-coupling at the iodo position. Furthermore, fluorine substitution on an aryl azide has been shown to favorably alter the chemistry of the derived nitrene, suppressing undesirable ring expansion and promoting the more useful C-H insertion pathway. researchgate.netnih.gov

This trifunctional arrangement allows for a programmed, multi-step synthesis from a single starting material. For instance, a Sonogashira coupling could be performed at the iodo position, followed by a CuAAC reaction at the azido position, with the fluoro group modulating reactivity and stability throughout the sequence.

Research Context and Scope of this compound within Contemporary Organic Chemistry

While specific, widespread applications of this compound itself are not extensively documented in dedicated studies, its value is inferred from the extensive research on related polyfunctional molecules. acs.orgmdpi.comresearchgate.net Its structure makes it an exemplary trifunctional building block, poised for application in fields that require the precise and modular construction of complex molecules.

The primary research context for this compound is as a linker or scaffold in medicinal chemistry and materials science. vulcanchem.com The orthogonal nature of its functional groups provides a blueprint for creating sophisticated structures:

The iodo group allows for the attachment of a core molecular fragment via robust cross-coupling chemistry.

The azido group provides a "click" handle for a subsequent conjugation step. This could involve attaching a biomolecule, a fluorescent tag, a polymer chain, or another small molecule. nih.govchemsrc.com

The fluoro substituent can enhance pharmacokinetic properties, such as metabolic stability and binding affinity, in a potential drug candidate, or tune the electronic properties of a functional material. nih.govchinesechemsoc.org

The molecule is a prime candidate for the synthesis of heterobifunctional molecules , such as PROTACs (Proteolysis Targeting Chimeras) or chemical probes for target identification, where two different molecular entities are joined by a central linker. The synthetic pathway can be strategically designed to first install one part of the final molecule via the aryl iodide and the second part via the azide.

Below are the key properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 945559-14-8 sigmaaldrich.cn |

| Molecular Formula | C₆H₃FIN₃ |

| Molecular Weight | 263.01 g/mol |

| Appearance | Not specified in literature |

| Solubility | Not specified in literature |

Table 2: Functional Group Reactivity Overview

| Functional Group | Position | Primary Reaction Type(s) | Common Catalysts/Reagents |

|---|---|---|---|

| Iodo | C4 | Cross-Coupling (Suzuki, Heck, Sonogashira, etc.) | Palladium or Copper Catalysts nobelprize.orgrsc.org |

| Azido | C1 | 1,3-Dipolar Cycloaddition ("Click" Chemistry) | Copper(I) salts, Strained Alkynes researchgate.netnih.gov |

| Nitrene Formation | Heat (Thermolysis), UV Light (Photolysis) researchgate.net |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3FIN3 |

|---|---|

Molecular Weight |

263.01 g/mol |

IUPAC Name |

1-azido-2-fluoro-4-iodobenzene |

InChI |

InChI=1S/C6H3FIN3/c7-5-3-4(8)1-2-6(5)10-11-9/h1-3H |

InChI Key |

MWBPFRQKXIADHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)F)N=[N+]=[N-] |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Azido 2 Fluoro 4 Iodobenzene

Azide (B81097) Reactivity Pathways

The azide group in 1-azido-2-fluoro-4-iodobenzene (B6589741) is a versatile functional group, capable of undergoing a range of transformations. Its reactivity is dominated by two main pathways: participation in 1,3-dipolar cycloaddition reactions, famously known as "click chemistry," and the formation of a highly reactive nitrene intermediate through the extrusion of nitrogen gas.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

1,3-Dipolar cycloaddition reactions of azides with alkynes to form triazoles are a cornerstone of modern chemistry, prized for their high efficiency, selectivity, and biocompatibility. organic-chemistry.orgekb.eg The presence of fluorine and iodine substituents on the aromatic ring of this compound can influence the kinetics and scope of these reactions.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and widely used click reaction that yields 1,4-disubstituted 1,2,3-triazoles. The reaction generally proceeds under mild conditions and tolerates a wide variety of functional groups. nih.gov For fluorinated aryl azides like this compound, the electron-withdrawing nature of the halogen substituents can enhance the electrophilicity of the azide, potentially accelerating the reaction. sigmaaldrich.com

The catalytic cycle of CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. organic-chemistry.org The reaction's efficiency can be influenced by the choice of copper source, ligands, and solvents. beilstein-journals.org While a variety of copper(I) sources can be used, the addition of accelerating ligands is often employed to improve reaction rates and protect sensitive biological molecules from oxidation. nih.gov

Table 1: Representative Conditions for CuAAC of Aryl Azides

| Entry | Aryl Azide | Alkyne | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylazide | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | >95 |

| 2 | 4-Methoxyphenylazide | 1-Octyne | CuI | THF | 98 |

| 3 | 1-Azido-4-nitrobenzene | Propargyl alcohol | [Cu(PPh₃)₃Br] | Toluene | 92 |

This table presents typical reaction conditions and yields for CuAAC reactions with various aryl azides to illustrate the general applicability of the method. The entry for this compound is a projection based on the known high efficiency of CuAAC reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of the click reaction that utilizes strained cyclooctynes. The high ring strain of the cyclooctyne (B158145) provides the driving force for the reaction, eliminating the need for a potentially cytotoxic copper catalyst and making it highly suitable for applications in living systems. magtech.com.cn

Research has shown that the electronic properties of the aryl azide can significantly impact the rate of SPAAC. nih.gov The introduction of electron-withdrawing fluorine atoms on the aromatic ring has been demonstrated to accelerate the reaction. nih.govresearchgate.net This rate enhancement is attributed to the lowering of the azide's LUMO energy, which leads to a stronger interaction with the HOMO of the cyclooctyne. rsc.org Therefore, this compound is expected to exhibit enhanced reactivity in SPAAC compared to non-fluorinated aryl azides.

Table 2: Second-Order Rate Constants (k₂) for SPAAC of Various Aryl Azides with a Cyclooctyne

| Aryl Azide | Rate Constant (k₂) [M⁻¹s⁻¹] |

|---|---|

| Benzyl Azide | ~0.1 |

| 4-Azidoaniline | ~0.3 |

| 4-Azido-2,3,5,6-tetrafluorobenzoic acid | 3.60 nih.gov |

This table compares the reaction rates of different azides in SPAAC, highlighting the significant rate enhancement observed with fluorinated aryl azides. The rate for this compound is an estimation based on the accelerating effect of fluorine substitution.

A major advantage of click chemistry is its compatibility with a wide range of solvents, including aqueous and biocompatible media. organic-chemistry.org CuAAC reactions are often performed in solvent mixtures such as t-BuOH/H₂O or with the aid of water-soluble ligands to ensure homogeneity and efficiency. mdpi.com For applications in biological systems, the cytotoxicity of the copper catalyst is a significant concern. However, the use of copper-chelating ligands can mitigate this issue. nih.govnih.gov

SPAAC, being copper-free, is inherently more biocompatible. These reactions are routinely carried out in aqueous buffers and cell culture media. nih.gov The choice of solvent can, however, still influence reaction kinetics. nih.gov For both CuAAC and SPAAC, the solubility of the reactants can be a limiting factor, and co-solvents such as DMSO or DMF are sometimes employed to ensure the reaction proceeds efficiently. mdpi.combeilstein-journals.org The development of new water-soluble reagents and catalytic systems continues to expand the scope of these reactions in diverse environments. rsc.org

Nitrene Generation and Reactivity from Aryl Azides

Aryl azides can serve as precursors to highly reactive aryl nitrenes upon thermal or photochemical activation, which involves the extrusion of a molecule of dinitrogen. nih.gov Aryl nitrenes are electron-deficient species that can exist in either a singlet or a triplet spin state, with the triplet state generally being the ground state. purdue.edu The reactivity of the generated nitrene is highly dependent on its spin state.

Photolytic Generation: The irradiation of aryl azides with ultraviolet (UV) light leads to the cleavage of the N-N₂ bond, generating the corresponding aryl nitrene and molecular nitrogen. This process is a common method for generating nitrenes for synthetic and mechanistic studies. dntb.gov.ua The initial product of photolysis is typically the singlet nitrene, which can then undergo intersystem crossing to the more stable triplet state. nih.gov The wavelength of light used for photolysis is an important parameter, as it can influence the efficiency of nitrene formation and potentially lead to secondary photochemical reactions. nih.gov

Thermolytic Generation: Heating aryl azides can also induce the elimination of nitrogen gas to form aryl nitrenes. The temperature required for thermolysis depends on the structure of the aryl azide, with electron-withdrawing substituents generally lowering the decomposition temperature. The thermolysis of aryl azides is a key step in various synthetic transformations, including the synthesis of carbazoles and other nitrogen-containing heterocycles.

The reactivity of the generated nitrene from this compound would be influenced by the electronic effects of the fluorine and iodine substituents. These halogen atoms would affect the stability and electrophilicity of the nitrene, thereby influencing its subsequent reactions, such as C-H insertion, aziridination of alkenes, or rearrangement to form azepines.

Intramolecular Nitrene Insertion Reactions

Upon thermal or photochemical decomposition, this compound loses a molecule of dinitrogen to generate the highly reactive 2-fluoro-4-iodophenylnitrene intermediate. While this nitrene can participate in intermolecular reactions, it is also primed for intramolecular reactions if a suitable reaction partner is present within the molecule.

In the context of biaryl azides, a common intramolecular reaction is C-H bond insertion to form carbazoles. This transformation, often facilitated by transition metal catalysts, provides a powerful method for synthesizing these important nitrogen-containing heterocycles. nih.gov For a molecule like this compound to undergo such a reaction, it would first need to be coupled to another aromatic ring, for example, via a Suzuki or Stille coupling at the iodo-position to form a 2-azido-2'-substituted-biphenyl derivative.

The subsequent rhodium-catalyzed decomposition of such a biaryl azide would be expected to proceed via a rhodium-nitrenoid intermediate. This intermediate would then undergo an intramolecular C-H insertion into the adjacent aromatic ring to yield a substituted carbazole (B46965). The regioselectivity of this insertion can be influenced by the electronic nature of both the catalyst and the substituents on the aromatic rings. nih.gov For instance, electron-rich rhodium(II) catalysts can favor insertion into electron-rich C-H bonds, whereas electron-poor catalysts may show different selectivity. nih.gov Light-initiated intramolecular nitrene insertion into a C-H bond of a neighboring aromatic ring is also a known pathway for forming cyclic structures from aryl azides, particularly perfluorinated analogs. diva-portal.org

Table 1: Conditions for Rhodium-Catalyzed Carbazole Synthesis from Biaryl Azides

| Biaryl Azide Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Azido-4'-methylbiphenyl | Rh2(O2CC3F7)4 (0.5) | Benzene (B151609) | 60 | 89 | nih.gov |

| 2-Azido-3'-methoxybiphenyl | Rh2(O2CC7H15)4 (1.0) | Benzene | 60 | 71 | nih.gov |

| 2-Azido-4-methylbiphenyl | Rh2(O2CC3F7)4 (0.5) | Benzene | 60 | 85 | nih.gov |

Intermolecular Nitrene Coupling and Azoarene Formation

In the absence of an intramolecular trapping agent or an external substrate, the phenylnitrene generated from the thermolysis or photolysis of an aryl azide can undergo dimerization. This intermolecular coupling of two nitrene intermediates leads to the formation of an azoarene. researchgate.net For this compound, this pathway would result in the formation of 2,2'-difluoro-4,4'-diiodoazobenzene.

The formation of azo compounds is a common outcome in the thermal decomposition and photolysis of aryl azides. researchgate.net The reaction can also occur in a crossed fashion; if two different aryl azides are decomposed simultaneously, a mixture of three different azoarenes can be formed: two symmetrical and one unsymmetrical. researchgate.net The yield of the azoarene can be influenced by factors such as the concentration of the azide and the nature of the substituents on the aromatic ring.

Table 2: Representative Azoarene Formation from Aryl Precursors

| Starting Material | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Azidodiphenyl | Photolysis, CH2Cl2, [Azide] > 10-2 M | Azodiphenyl | Major Product | researchgate.net |

| Nitrobenzene | Zn, NaOH, H2O, reflux | Azoxybenzene | High | General Knowledge |

| Aniline (B41778) | KMnO4 or H2O2 | Azobenzene | Variable | General Knowledge |

Metal-Catalyzed Nitrene Transfer Reactions

The reactivity of the nitrene intermediate derived from this compound can be controlled and harnessed through the use of transition metal catalysts. mdpi.com These catalysts, typically complexes of rhodium, copper, iron, or ruthenium, form metal-nitrene or metal-nitrenoid species that exhibit different reactivity and selectivity compared to the free nitrene. mdpi.com This approach, known as nitrene transfer, is a powerful tool for C-N bond formation.

Key metal-catalyzed nitrene transfer reactions include:

Aziridination: In the presence of a suitable catalyst (e.g., copper or rhodium complexes), the nitrene can be transferred to an alkene, forming an aziridine (B145994) ring. This reaction is a fundamental method for synthesizing these three-membered nitrogen heterocycles. mdpi.com

C-H Amination/Insertion: Catalysts can mediate the insertion of the nitrene into aliphatic C-H bonds to form new C-N bonds, converting hydrocarbons into amines or amides. Rhodium(II) complexes are particularly effective for this transformation. nih.gov The fluorinated and iodinated aryl amine products from such a reaction with this compound could be valuable synthetic intermediates.

Table 3: Examples of Metal Catalysts in Nitrene Transfer Reactions

| Metal Catalyst System | Nitrene Precursor | Substrate | Reaction Type | Reference |

|---|---|---|---|---|

| Rh2(OAc)4 | Sulfonyliminoiodinanes | Alkanes | C-H Amination | nih.gov |

| CuBr | Aryl Azides (with directing group) | Aryl C-H bond | C-H Azidation | mdpi.com |

| Rh(III) complexes | Nitrosobenzenes | Arenes | C-H Amination | nih.gov |

| Copper(I) iodide | Organic Azides | 1-Iodoalkynes | Cycloaddition | nih.gov |

Nucleophilic Reactivity of the Azido (B1232118) Group

While the decomposition to a nitrene is a major reaction pathway, the azido group itself can act as a nucleophile, although it is generally considered a weak one. However, its most significant reactions in this context are with phosphines (the Staudinger reaction) and in cycloadditions.

The Staudinger reaction involves the reaction of the azide with a phosphine (B1218219), typically triphenylphosphine. wikipedia.org The phosphine acts as a nucleophile, attacking the terminal nitrogen of the azido group to form a phosphazide (B1677712) intermediate. This intermediate then spontaneously loses dinitrogen (N₂) to form an iminophosphorane (also known as an aza-ylide). wikipedia.org The presence of electron-withdrawing groups on the aryl azide, such as the fluorine atom in this compound, is known to significantly accelerate the rate of the Staudinger reaction. nih.govresearchgate.net

The resulting iminophosphorane is a versatile intermediate. It can be hydrolyzed with water to produce a primary amine (2-fluoro-4-iodoaniline) and phosphine oxide in a process known as the Staudinger reduction . wikipedia.org Alternatively, in the absence of water, the iminophosphorane can react with a carbonyl compound (an aldehyde or ketone) in an aza-Wittig reaction to form an imine. wikipedia.orgnih.gov

Table 4: Kinetic Data for Staudinger Reactions of Various Aryl Azides

| Aryl Azide | Phosphine | Second-Order Rate Constant (k, M-1s-1) | Reference |

|---|---|---|---|

| Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | Methyl 2-(diphenylphosphanyl)benzoate | 18 | nih.gov |

| 1-Azido-4-nitrobenzene | Triphenylphosphine | 0.611 | nih.gov |

| "Classic" Staudinger Ligation Azide | Ester-trapped phosphine | ~1.9 x 10-3 | nih.gov |

Azide Migratory Rearrangements

The concept of a 1,2-azide migration, where the entire N₃ group shifts to an adjacent atom, is a known process in specific molecular frameworks, such as in the gem-difluorination of certain α-vinyl azides. researchgate.net However, this type of rearrangement is not a characteristic reaction pathway for simple aryl azides like this compound. Upon thermal or photochemical activation, aryl azides overwhelmingly favor the extrusion of dinitrogen to form an aryl nitrene. researchgate.netucla.edu The subsequent chemistry is that of the nitrene intermediate, which typically involves ring-expansion to a didehydroazepine, C-H insertion, or intermolecular reactions, rather than a rearrangement of the intact azide group on the aromatic ring. ucla.edunih.gov

Neighboring group participation (NGP), or anchimeric assistance, involves the interaction of a reaction center with a lone pair or a sigma/pi bond within the same molecule, which can affect reaction rates and stereochemistry. nih.gov In the case of this compound, the ortho-fluoro substituent exerts a powerful inductive electron-withdrawing effect. This electronic influence is significant for the reactivity of the molecule, for example, by increasing the electrophilicity of the azido group and accelerating the rate of the Staudinger reaction. nih.govnih.gov

However, there is no evidence in the literature to suggest that the ortho-fluoro group participates directly in a migratory rearrangement of the azide group in the manner of classic neighboring group participation (e.g., through the formation of a bridged intermediate). The dominant reaction pathway remains the formation of the aryl nitrene, whose subsequent reactions are electronically influenced by the fluorine substituent but not typically directed by its direct participation in a bond-forming/breaking step with the nitrogen moiety during a migration.

Iodine Reactivity Pathways

The iodine substituent at the C4 position of this compound is the primary site for synthetic modification through various cross-coupling reactions. The carbon-iodine bond is significantly weaker than the carbon-fluorine and carbon-azide bonds, rendering it selectively reactive, particularly in the presence of transition metal catalysts like palladium. This selective reactivity allows for the introduction of a wide array of substituents, making it a valuable precursor in the synthesis of complex molecules.

Cross-Coupling Reactions at the Iodo Position

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For this compound, these reactions proceed selectively at the iodo position, leaving the fluoro and azido groups intact under carefully controlled conditions. This selectivity is key to its utility as a building block in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organic halide with an organoboron reagent, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. nih.govrsc.org This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. nih.gov

Research has demonstrated that the azide functionality is compatible with Suzuki-Miyaura conditions. For instance, the coupling of 2-azidoarylboron pinacolate esters with vinyl triflates proceeds efficiently, indicating that the azido group can withstand the palladium-phosphine catalyst systems employed. nih.gov In the context of this compound, the reaction would involve coupling with various aryl or vinyl boronic acids. The mechanism generally requires a base to activate the organoboron species, facilitating transmetalation to the palladium center. researchgate.net

Key parameters for a successful Suzuki-Miyaura coupling of this substrate include the choice of catalyst, ligand, base, and solvent. Catalyst systems such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand like PCy₃ have proven effective in related systems. nih.gov

| Organoboron Reagent | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 4-Azido-3-fluoro-1,1'-biphenyl |

| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane | 4-Azido-3-fluoro-4'-methoxy-1,1'-biphenyl |

| Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Cs₂CO₃ | THF | 1-Azido-2-fluoro-4-vinylbenzene |

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. gold-chemistry.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.org

The application of Sonogashira coupling to substrates similar to this compound, such as 4-[¹⁸F]fluoroiodobenzene, has been successfully demonstrated. researchgate.net This indicates a high probability of success for the target compound, allowing for the synthesis of various arylalkyne derivatives. The reaction mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) intermediate.

Recent advancements have also led to the development of copper-free Sonogashira protocols, which can be advantageous in certain synthetic applications to avoid potential side reactions or copper contamination in the final product. libretexts.orgnih.gov

| Terminal Alkyne | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine (B128534) | THF | 1-Azido-2-fluoro-4-(phenylethynyl)benzene |

| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | Toluene | (4-Azido-3-fluorophenylethynyl)trimethylsilane |

| Propargyl alcohol | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | DMF | 3-(4-Azido-3-fluorophenyl)prop-2-yn-1-ol |

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides for the formation of C-C bonds. wikipedia.org A key feature of this reaction is the activation of the stable organosilicon reagent by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. organic-chemistry.org Organosilicon compounds are appealing due to their low toxicity, stability, and ease of handling. nih.gov

The feasibility of this reaction on a closely related substrate has been explicitly demonstrated. In one study, 1-fluoro-4-iodobenzene (B1293370) was successfully coupled with chloro-substituted pyridyltrimethylsilanes using a PdCl₂(PPh₃)₂ catalyst, PPh₃, and copper iodide in DMF. nih.gov This precedent strongly supports the applicability of Hiyama coupling to this compound. The reaction conditions would be selected to ensure the stability of the azido group while promoting the C-C bond formation.

| Organosilicon Reagent | Catalyst System | Activator | Solvent | Reported Yield (Analogous Substrate) |

|---|---|---|---|---|

| Phenyltrimethoxysilane | [Pd(allyl)Cl]₂ / Ligand 47 | TBAF | THF | >95% |

| (2-Chloropyridin-3-yl)trimethylsilane | PdCl₂(PPh₃)₂ / PPh₃ / CuI | - | DMF | Not Specified nih.gov |

| Vinyltrimethoxysilane | [Pd(allyl)Cl]₂ / Ligand 47 | TBAF | THF | 95% |

*Yields are based on reactions with similar aryl halide substrates as reported in the literature. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. libretexts.org

Crucially for the chemistry of this compound, a Buchwald-Hartwig amination method has been developed that is explicitly compatible with the azido functionality. nih.gov Research shows that treating azidoaryl iodides with amines in the presence of a fourth-generation Buchwald precatalyst (G4) coordinated by the CPhos ligand and sodium tert-butoxide allows for the formation of azidoanilines, leaving the azido group completely intact. nih.gov This methodology is directly applicable for synthesizing a variety of N-substituted 4-azido-3-fluoroaniline derivatives.

| Amine | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Aniline | CPhos Pd G4 Precatalyst | NaOtBu | 1,4-Dioxane | 4-Azido-3-fluoro-N-phenylaniline |

| Morpholine | CPhos Pd G4 Precatalyst | NaOtBu | 1,4-Dioxane | 4-(4-Azido-3-fluorophenyl)morpholine |

| Benzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | N-Benzyl-4-azido-3-fluoroaniline |

*Reaction conditions based on studies of azidoaryl iodides. nih.gov

For Suzuki-Miyaura reactions, bulky electron-rich phosphine ligands such as tricyclohexylphosphine (B42057) (PCy₃) or biaryl phosphines (e.g., SPhos, XPhos) can enhance catalytic activity, particularly for challenging substrates. nih.gov In Sonogashira couplings, while traditional phosphine ligands like PPh₃ are common, N-heterocyclic carbene (NHC) ligands have also been employed to create highly active and stable catalysts. libretexts.org

In Hiyama couplings, the choice of ligand can be crucial for achieving high yields at lower temperatures. organic-chemistry.org For the Buchwald-Hartwig amination of azidoaryl halides, the development of specialized ligands and precatalysts has been paramount. The use of biarylphosphine ligands like CPhos in fourth-generation precatalysts is essential for achieving high reactivity and selectivity, preventing side reactions involving the azide group. nih.gov The design of these catalysts ensures a fast reductive elimination step, which is key to preserving the sensitive functional group. The stereochemical outcome of reactions can also be controlled by ligand choice, as demonstrated in certain Suzuki couplings where using Pd(PPh₃)₄ can lead to retention of configuration, while catalysts with bulkier ligands like dppf may cause isomerization. d-nb.info

Role of Iodine in Hypervalent Iodine Reagents

Iodine, in its +3 or +5 oxidation state, forms hypervalent compounds that are highly valuable in organic synthesis due to their mild and selective oxidizing properties, often serving as environmentally benign alternatives to heavy metal reagents. nih.govacs.org The iodine atom in this compound can be oxidized to form hypervalent iodine(III) (λ³-iodane) or iodine(V) (λ⁵-iodane) species. These reagents typically adopt a trigonal bipyramidal geometry where the electronegative ligands occupy the apical positions. acs.org The presence of electron-withdrawing fluoro and azido substituents on the aromatic ring is expected to enhance the electrophilicity and oxidizing potential of the iodine center in the resulting hypervalent species.

One of the most significant applications of hypervalent iodine compounds is in oxidative fluorination. Iodoarenes can be converted into reactive (difluoroiodo)arenes, ArIF₂, which serve as electrophilic fluorinating agents. arkat-usa.org This transformation is typically achieved by oxidizing the iodoarene in the presence of a fluoride source. nih.govacs.org Common methods include the use of oxidants like m-chloroperoxybenzoic acid (mCPBA) with a fluoride source such as hydrogen fluoride-pyridine (HF·Py) or the direct fluorination of an iodosylarene (ArIO). nih.govarkat-usa.org

For this compound, oxidation would yield 1-Azido-2-fluoro-4-(difluoroiodo)benzene. This iodine(III) species can then transfer a fluorine atom to a nucleophilic substrate.

Mechanism of Oxidative Fluorination: The general mechanism for the fluorination of an alkene using an in situ generated ArIF₂ reagent involves several key steps:

Formation of the Iodine(III) Fluoride: The parent iodoarene is oxidized in the presence of a fluoride source to form the active (difluoroiodo)arene species. arkat-usa.org

Electrophilic Activation: The ArIF₂ reagent acts as an electrophile, activating a substrate such as an alkene. This leads to the formation of a bridged iodonium (B1229267) ion intermediate. arkat-usa.orgd-nb.info

Nucleophilic Attack: A fluoride ion attacks the iodonium intermediate, typically in an anti-fashion, leading to a vicinal fluoroiodinated compound.

Reductive Elimination/Further Reaction: Depending on the substrate and reaction conditions, subsequent reactions can occur. For instance, in oxidative oxyfluorination of terminal alkenes, an intramolecular nucleophilic attack by a hydroxyl group can lead to cyclization. arkat-usa.org

The electron-withdrawing nature of the substituents on the this compound backbone would make the corresponding ArIF₂ species a more potent oxidant, potentially requiring harsher conditions for its formation but exhibiting enhanced reactivity in subsequent fluorination steps. beilstein-journals.org

Fluoroiodination is a reaction where a fluorine atom and an iodine atom are added across an unsaturated bond, such as in an alkene. Hypervalent iodine reagents are instrumental in mediating such transformations. The reaction of an alkene with a hypervalent iodine(III) fluoride, like (difluoroiodo)benzene, can lead to a vicinal fluoroiodination product. nih.gov

The proposed mechanism involves the electrophilic attack of the iodine(III) species on the alkene, forming an iodonium ion. nih.gov This intermediate is then opened by a nucleophilic fluoride ion. The regioselectivity of this addition is often governed by the electronic properties of the alkene; for example, with styrenes, the reaction proceeds to form a benzylic carbocation, which influences the site of fluoride attack. nih.gov

While specific studies on this compound in this context are not detailed, its derived hypervalent iodine(III) fluoride would be expected to participate in analogous fluoroiodination reactions, providing a pathway to novel fluoro-iodo functionalized organic molecules.

Fluorine's Influence on Reactivity and Selectivity

The fluorine atom at the C2 position of this compound exerts a profound influence on the reactivity and regioselectivity of the aromatic ring, primarily through a combination of inductive and resonance effects.

Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I effect) through the carbon-fluorine sigma (σ) bond. stackexchange.comcsbsju.edu This effect reduces the electron density of the aromatic π-system, making the ring less nucleophilic and thus deactivating it towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. stackexchange.comstackexchange.com

| Effect | Description | Impact on Aromatic Ring |

| Inductive Effect (-I) | Withdrawal of electron density through the σ-bond due to fluorine's high electronegativity. | Deactivation (Reduces reactivity towards electrophiles). |

| Resonance Effect (+M) | Donation of electron density into the π-system from fluorine's lone pairs. | Activation (Increases electron density at ortho and para positions). |

| Net Effect | The -I effect is stronger than the +M effect. | Overall deactivation, but less so than other halogens. |

Despite its deactivating nature, the fluorine substituent is an ortho, para-director in electrophilic aromatic substitution reactions. stackexchange.comquora.com This directing influence is a consequence of its resonance effect. When an electrophile attacks the ring, the stability of the resulting carbocation intermediate (the arenium ion or sigma complex) determines the position of substitution.

For attacks at the ortho and para positions of fluorobenzene (B45895), a resonance structure can be drawn where the positive charge is adjacent to the fluorine atom. In this structure, the fluorine can donate a lone pair to stabilize the positive charge, creating a fourth resonance contributor. csbsju.edu This additional stabilization is not possible for an attack at the meta position. Consequently, the activation energy for ortho and para substitution is lower than for meta substitution, making these pathways kinetically favored. stackexchange.com

In practice, substitution on fluorobenzene strongly favors the para position. For example, the nitration of fluorobenzene yields a high percentage of the para-nitro product. This preference is attributed to the strong -I effect of fluorine, which is most pronounced at the nearby ortho position, destabilizing the transition state for ortho attack relative to para attack. stackexchange.com

| Reaction | Ortho Product (%) | Meta Product (%) | Para Product (%) |

| Nitration of Fluorobenzene | ~13 | ~1 | ~86 |

Data represents typical distribution and illustrates the strong para-directing effect.

The introduction of a fluorine atom can significantly influence the three-dimensional structure of a molecule. beilstein-journals.orgnih.gov The C-F bond is short, strong, and highly polarized, leading to distinct stereoelectronic effects that can dictate molecular conformation. beilstein-journals.orgresearchgate.net

Key conformational influences include:

Dipole-Dipole Interactions: The highly polar C-F bond can engage in stabilizing or destabilizing electrostatic interactions with other polar groups within the molecule. For instance, repulsive interactions can occur between parallel 1,3-C-F dipoles, forcing a molecule to adopt a twisted conformation to avoid this energetic penalty. beilstein-journals.orgnih.gov

Hyperconjugation: A significant stabilizing interaction can occur between an electron-donating bond (like a C-H or C-C bond) and the antibonding orbital (σ) of an adjacent C-F bond. This n→σ or σ→σ* hyperconjugation is a key factor in the "gauche effect," where a gauche conformation is favored over an anti conformation in systems like 1,2-difluoroethane. beilstein-journals.org

Charge-Dipole Interactions: In molecules containing a charged center, the interaction between the charge and the C-F bond dipole can strongly favor specific conformations that bring the partially negative fluorine atom closer to a positive charge. beilstein-journals.orgresearchgate.net

These effects, while subtle, can lock a molecule into a preferred shape. nih.gov In the context of this compound, the C-F bond, positioned ortho to the azide group, could influence the orientation of the azide through dipole-dipole interactions, thereby affecting its reactivity and interactions with other molecules.

Impact of Fluorine on Azide Stability and Reactivity

The presence of a fluorine atom positioned ortho to the azide group in the this compound molecule has a profound influence on the stability and subsequent reactivity of the azide functionality. This "ortho-fluorine effect" is a critical determinant of the molecule's behavior, particularly in thermal and photochemical reactions. diva-portal.org

Aryl azides are well-known precursors to highly reactive nitrene intermediates upon thermal or photochemical decomposition. nih.gov The fate of this nitrene is pivotal; it can undergo desirable intermolecular reactions (like C-H insertion) or undesirable intramolecular rearrangements, such as ring expansion to a dehydroazepine. nih.gov The ortho-fluorine substituent plays a crucial role in directing this pathway. Computational and experimental studies have shown that electron-withdrawing groups, especially halogens like fluorine at the ortho position, can significantly stabilize the transient singlet nitrene intermediate. diva-portal.orgnih.gov This stabilization retards the rate of intramolecular ring expansion. nih.gov For instance, di-ortho-substitution with fluorine has been shown to increase the lifetime of the singlet nitrene to 260 nanoseconds at 25 °C, a dramatic increase compared to the sub-nanosecond lifetime of the nitrene from an unsubstituted phenylazide. nih.gov

This extended lifetime for the nitrene derived from a fluorinated aryl azide increases the probability of it engaging in productive intermolecular reactions, which is highly valuable in applications like photoaffinity labeling. nih.govresearchgate.net Furthermore, density functional theory (DFT) calculations suggest that an ortho-fluorine substituent can lower the activation energy for the initial N-N bond cleavage of the azide, allowing for nitrene formation at milder temperatures compared to its non-fluorinated analogues. nih.gov The strong electronegativity and small steric footprint of fluorine are key properties contributing to these effects, enhancing the utility of fluorinated aryl azides in developing advanced bioorthogonal reactions. nih.gov

| Property | Unsubstituted Phenyl Azide | Ortho-Fluoro Substituted Aryl Azide | Reference |

|---|---|---|---|

| Singlet Nitrene Lifetime | < 1 ns | Significantly increased (e.g., 260 ns for di-ortho-fluoro) | nih.gov |

| Primary Reaction Pathway of Nitrene | Rapid ring expansion | Intermolecular insertion/addition is favored | diva-portal.orgnih.gov |

| Activation Temperature | Higher | Lowered due to reduced bond-cleavage energy | nih.gov |

Synergistic and Antagonistic Effects of Multiple Functional Groups

The chemical persona of this compound is not merely a sum of its parts but rather a complex system where the azide, fluoro, and iodo groups mutually influence the molecule's reactivity. This interplay can be synergistic, enabling unique reaction sequences, or antagonistic, where one group's reactivity might hinder another's.

Interplay of Azide, Fluoro, and Iodo functionalities in Complex Reaction Pathways

The three functional groups on the aromatic ring create a unique electronic environment. The azide, fluoro, and iodo groups are all electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, this electronic character is beneficial for other reaction types.

The primary interplay is seen in the potential for multi-step, sequential modifications. The carbon-iodine bond is a well-established handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. nih.govresearchgate.netresearchgate.net These reactions can be performed under conditions that are mild enough to leave the thermally sensitive azide group intact. Following a cross-coupling event at the C4 position, the azide group at C1, modulated by the ortho-fluorine, remains available for subsequent transformations. These transformations include the Huisgen 1,3-dipolar cycloaddition with alkynes (a cornerstone of "click chemistry"), Staudinger ligation with phosphines, or controlled nitrene generation for C-H amination. wikipedia.orgnih.govmdpi.com This allows for the construction of complex molecular architectures where each functional group serves as a distinct and addressable chemical portal.

Orthogonal Reactivity of Different Functional Groups

The concept of orthogonal reactivity is perfectly exemplified by this compound. This principle refers to the ability to perform distinct chemical reactions on a molecule, each of which exclusively affects one functional group while leaving the others untouched, by using reaction conditions that are mutually compatible. wikipedia.org

The iodo and azido groups are classic examples of an orthogonal pair. The iodo group is manipulated using transition metal catalysis, while the azide group is transformed using cycloaddition or reduction chemistry. This orthogonality makes the molecule an ideal scaffold for building complex structures, such as bioconjugates or multifunctional materials. A synthetic sequence could involve an initial palladium-catalyzed Suzuki coupling at the iodine site to introduce a new aryl group, followed by a copper-free click reaction at the azide site to attach a biomolecule or a fluorescent tag. The fluorine atom remains as a permanent modulator of the azide's reactivity and a potential site for metabolic labeling studies.

| Target Functional Group | Reaction Class | Typical Reagents | Other Groups' Status |

|---|---|---|---|

| Iodo (-I) | Suzuki Coupling | Ar-B(OR)2, Pd catalyst, base | Azide and Fluoro groups are inert |

| Iodo (-I) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Azide and Fluoro groups are inert |

| Azido (-N3) | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal alkyne, Cu(I) source | Iodo and Fluoro groups are inert |

| Azido (-N3) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne derivative | Iodo and Fluoro groups are inert |

| Azido (-N3) | Staudinger Ligation | Functionalized phosphine | Iodo and Fluoro groups are inert |

Applications in Advanced Organic Synthesis and Materials Science

1-Azido-2-fluoro-4-iodobenzene (B6589741) as a Versatile Synthetic Building Block

The multifunctionality of this compound, featuring an azide (B81097) group for cycloadditions or nitrene formation, a fluorine atom to modulate electronic properties, and an iodine atom for cross-coupling reactions, theoretically makes it a valuable precursor in organic synthesis. However, specific studies demonstrating its application as a versatile building block for the synthesis of complex scaffolds are not available.

Synthesis of Multifunctionalized Aromatic and Heteroaromatic Scaffolds

No research articles were found that specifically utilize this compound for the synthesis of multifunctionalized aromatic or heteroaromatic scaffolds.

Production of Nitrogen-Containing Heterocycles

Triazoles via Azide-Alkyne Cycloadditions

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widespread method for synthesizing 1,2,3-triazoles from azides and terminal alkynes. researchgate.netnih.gov While fluoroaryl azides, in general, are used in such "click chemistry" reactions, there are no specific documented examples of this compound reacting with alkynes to form the corresponding 1-(2-fluoro-4-iodophenyl)-1H-1,2,3-triazoles. researchgate.net

Aziridines via Nitrene Transfer

The synthesis of N-aryl aziridines can be achieved through the catalytic transfer of a nitrene group from an aryl azide to an alkene. organic-chemistry.org This process is a known route for forming the three-membered aziridine (B145994) ring. organic-chemistry.org Although methods exist for the aziridination of alkenes using various fluoroaryl azides, no studies were identified that specifically employ this compound as the nitrene precursor for aziridine synthesis. organic-chemistry.org

Carbazoles and Related Polycyclic Systems through Cascade Annulation

The synthesis of carbazoles from aryl azides typically involves an intramolecular cyclization of a biaryl azide, often generated through a prior cross-coupling reaction. While this is a general strategy for accessing carbazole (B46965) frameworks, there is no available literature describing a cascade annulation process starting from this compound to produce carbazoles or related polycyclic systems.

Tetrazoles via [3+2] Dipolar Cycloaddition with Nitriles

The [3+2] cycloaddition between an azide and a nitrile is a primary method for the synthesis of 5-substituted tetrazoles. mit.edu This reaction can be promoted by various catalysts or thermal conditions. Despite the prevalence of this synthetic route, no specific examples of this compound undergoing this cycloaddition with nitriles to form 1-(2-fluoro-4-iodophenyl)-5-substituted-1H-tetrazoles could be located in the scientific literature.

Direct Introduction of Complex Moieties via Cross-Coupling Reactions

The carbon-iodine bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This functionality allows for the direct introduction of complex molecular fragments, building a sophisticated molecular architecture around the azidofluorophenyl core. The azide and fluoro groups typically remain intact under these conditions, serving as handles for subsequent transformations.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound, such as an arylboronic acid. nih.govacs.orgresearchgate.netd-nb.infobeilstein-journals.org This is a powerful method for forming biaryl structures. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. acs.orgbeilstein-journals.org The resulting products, 4-aryl-1-azido-2-fluorobenzenes, are precursors to a variety of complex molecules, including ligands for catalysis and functional organic materials. The stereochemistry of related reactions can be influenced by the choice of palladium catalyst and ligands. d-nb.infobeilstein-journals.org

Sonogashira Coupling: The Sonogashira reaction enables the coupling of this compound with a terminal alkyne, catalyzed by palladium and copper complexes. rsc.orgbeilstein-journals.orgnih.govresearchgate.netnih.gov This reaction is highly efficient for the formation of a C(sp²)-C(sp) bond, leading to the synthesis of 4-alkynyl-1-azido-2-fluorobenzenes. These products are valuable intermediates in the synthesis of conjugated polymers and other materials with interesting optoelectronic properties. The reaction conditions are generally mild, preserving the reactive azide functionality for further modifications. nih.govnih.gov

Heck Coupling: In the Heck reaction, this compound could be coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. beilstein-journals.orglibretexts.orgorganic-chemistry.orgnih.govmdpi.com This reaction provides a direct method for the arylation of olefins, leading to the synthesis of stilbene (B7821643) and cinnamate (B1238496) derivatives, which are important structural motifs in pharmaceuticals and materials science. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. libretexts.org

Table 1: Overview of Potential Cross-Coupling Reactions with this compound

| Reaction | Coupling Partner | Typical Catalyst | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 4-Aryl-1-azido-2-fluorobenzene |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | 4-Alkynyl-1-azido-2-fluorobenzene |

| Heck | Alkene | Pd(OAc)₂ / Ligand | 4-Alkenyl-1-azido-2-fluorobenzene |

Functionalization of Advanced Materials

The azide group of this compound is a versatile functional handle for the modification and functionalization of a wide range of materials. Azide chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction, allows for the efficient and specific covalent attachment of this molecule to material surfaces and polymer backbones. nih.govirjweb.comnih.govspringernature.com

Incorporation into Polymeric Materials and Coatings

This compound can be incorporated into polymeric materials to impart specific properties or to serve as a reactive site for further functionalization. This can be achieved either by copolymerization of a derivative of the molecule or by post-polymerization modification.

For instance, a polymer bearing alkyne groups can be readily functionalized with this compound via CuAAC. researchgate.net This introduces the iodo-fluoro-aryl moiety into the polymer side chains, which can then be used for subsequent cross-coupling reactions to attach other functional molecules. The presence of fluorine atoms can enhance the thermal stability and chemical resistance of the resulting polymer. researchgate.net Hyperbranched polymers can also be synthesized using azide-alkyne polycycloaddition reactions. mdpi.com

Role in Optoelectronic Materials

While direct research on this compound in optoelectronic materials is not extensively documented, its structural motifs suggest potential applications. Fluorinated aromatic compounds are known to influence the electronic properties of organic materials, often leading to deeper HOMO levels and improved stability. The introduction of this compound into conjugated polymers, either through cross-coupling reactions or as a functional side chain, could be a strategy to fine-tune the band gap and charge transport properties of materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netresearchgate.netnih.govossila.comdntb.gov.ua The azide group also offers a route for crosslinking the polymer chains, which can improve the morphological stability and lifetime of organic electronic devices.

Surface Functionalization through Azide Chemistry

The azide group of this compound is an excellent tool for surface functionalization. rsc.orgethz.ch Surfaces modified with alkyne groups can be readily reacted with the molecule via CuAAC to create a covalently attached monolayer. irjweb.comnih.govlookchem.com This allows for the precise control of surface properties.

This surface modification strategy is highly versatile and can be applied to a wide range of materials, including nanoparticles, metal oxides, and semiconductors. nih.govnih.gov For example, functionalizing a surface with this compound would introduce an outward-facing iodo-fluoro-aryl group. This "clickable" surface can then be further modified in a second step through cross-coupling reactions at the iodine position, allowing for the attachment of biomolecules, sensors, or other functional moieties. This two-step functionalization approach provides a high degree of control over the final surface chemistry.

Advanced Spectroscopic Characterization and Computational Insights

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic methods provide empirical data on the molecular framework, functional groups, and electronic environment of 1-Azido-2-fluoro-4-iodobenzene (B6589741).

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the specific location of the fluorine substituent.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts and coupling patterns are influenced by the electronic effects of the three different substituents. The proton ortho to the iodine atom is expected to appear at the lowest field, while the proton situated between the fluorine and azide (B81097) groups will likely be at the highest field. Spin-spin coupling between adjacent protons (³JHH) and through-space coupling to the fluorine atom (JHF) will result in complex splitting patterns (e.g., doublet of doublets), which are critical for unambiguous assignment.

¹³C NMR: The carbon NMR spectrum should display six unique signals for the six aromatic carbon atoms, as the molecule is asymmetric. The carbons directly bonded to the electronegative fluorine and nitrogen (of the azide group) atoms will be significantly influenced, as will the carbon bearing the iodine atom. The C-F coupling constants (¹JCF, ²JCF, etc.) are particularly diagnostic for assigning the fluorinated carbon and its neighbors.

¹⁹F NMR: The fluorine NMR spectrum provides a direct and sensitive probe for the fluorine environment. It is expected to show a single resonance for the fluorine atom. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. This signal will be split into a multiplet due to coupling with the two ortho-protons and one meta-proton.

Table 1: Predicted NMR Spectroscopic Data for this compound Note: These are estimated values based on substituent effects and data from analogous compounds. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |

|---|---|---|

| ¹H | ||

| H-3 | ~7.0 - 7.3 | Doublet of doublets (dd) |

| H-5 | ~7.4 - 7.7 | Doublet of doublets (dd) |

| H-6 | ~7.1 - 7.4 | Doublet of doublets (dd) |

| ¹³C | ||

| C-1 (C-N₃) | ~135 - 145 | Multiplet (C-F coupling) |

| C-2 (C-F) | ~155 - 165 | Doublet (large ¹JCF) |

| C-3 | ~115 - 125 | Doublet (²JCF) |

| C-4 (C-I) | ~90 - 100 | Singlet or small multiplet |

| C-5 | ~130 - 140 | Singlet or small multiplet |

| C-6 | ~120 - 130 | Doublet (³JCF) |

| ¹⁹F | ~(-110) - (-130) | Multiplet (ddd) |

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its chemical formula (C₆H₃FIN₃).

The technique is also invaluable for monitoring the progress of reactions involving this compound. For instance, in cycloaddition reactions, the consumption of the azide reactant and the formation of the triazole product can be tracked by observing the corresponding molecular ion peaks.

Common fragmentation patterns for aryl azides in the mass spectrometer include the loss of a nitrogen molecule (N₂), a highly favorable process that results in a prominent [M-28]⁺ peak corresponding to the nitrene intermediate or its rearranged products. Further fragmentation could involve the loss of the iodine atom.

Table 2: Key Mass Spectrometry Data for this compound

| Species | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Molecular Ion [M]⁺ | C₆H₃FIN₃ | 262.9356 |

| Fragment [M-N₂]⁺ | C₆H₃FIN | 234.9397 |

| Fragment [M-N₂-I]⁺ | C₆H₃FN | 108.0249 |

Infrared (IR) spectroscopy is particularly effective for identifying and monitoring the azide functional group. The azide group (–N₃) possesses a characteristic and strong, sharp absorption band corresponding to its asymmetric stretching vibration (νas). This peak typically appears in a relatively uncongested region of the spectrum, usually between 2100 and 2160 cm⁻¹. researchgate.net The presence of this intense band is a clear indicator of the azide functionality.

The disappearance of this specific band during a chemical reaction provides a simple and effective method for monitoring the conversion of the azide into other functional groups, such as in thermal or photochemical nitrene generation or in [3+2] cycloaddition reactions. nih.gov Other expected absorption bands for this compound include C-F stretching, aromatic C=C and C-H stretching, and C-I stretching vibrations.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Azide (-N₃) | Asymmetric stretch | 2100 - 2160 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-F | Stretch | 1100 - 1300 | Strong |

| C-I | Stretch | 500 - 600 | Medium to Weak |

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide exact data on bond lengths, bond angles, and torsional angles. Such an analysis would confirm the planar geometry of the benzene ring and reveal the orientation of the azide and iodo substituents relative to the ring.

Furthermore, crystallographic data elucidates intermolecular interactions in the crystal lattice, such as halogen bonding involving the iodine atom or other non-covalent interactions, which can influence the compound's physical properties. While no crystal structure for this compound is currently reported, data for related structures like 4-fluoroiodobenzene confirm the utility of this method for obtaining precise geometric parameters. nih.gov

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. libretexts.org While this compound is a diamagnetic molecule, its reactions can proceed through radical intermediates.

For example, photolysis or thermolysis of the C-I bond could lead to the homolytic cleavage, generating a 2-fluoro-4-azidophenyl radical. researchgate.net Similarly, decomposition of the azide group can form a highly reactive nitrene intermediate, which has a triplet ground state (a diradical) that is ESR-active. ESR spectroscopy can be used to trap and identify these transient radical species, providing crucial mechanistic insights into reaction pathways that are not accessible by other means. rsc.orgresearchgate.net The hyperfine splitting patterns in an ESR spectrum can reveal the interactions of the unpaired electron with nearby magnetic nuclei (like ¹H, ¹⁴N, and ¹⁹F), helping to map the electron's distribution within the radical. caltech.edu

Computational Chemistry for Mechanistic Elucidation and Property Prediction

Computational chemistry, particularly using methods based on Density Functional Theory (DFT), serves as a powerful predictive and analytical tool that complements experimental findings. For this compound, computational models can be employed to:

Predict Molecular Properties: Calculations can predict the optimized ground-state geometry, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Simulate Spectroscopic Data: NMR chemical shifts, IR vibrational frequencies, and electronic absorption spectra can be calculated. cas.cz Comparing these computed spectra with experimental ones aids in the assignment of complex signals and confirms the proposed structure.

Elucidate Reaction Mechanisms: Computational modeling is invaluable for exploring reaction pathways. For instance, the transition states and intermediates of cycloaddition reactions or nitrene formation can be located, and their energies calculated. This allows for a detailed understanding of the reaction's feasibility, kinetics, and stereochemical outcome, offering insights that are often difficult to obtain experimentally. researchgate.netnih.gov By mapping the potential energy surface, computational studies can rationalize observed product distributions and predict the reactivity of the compound under various conditions.

Density Functional Theory (DFT) Calculations on Reaction Pathways and Transition States

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of reactions involving aryl azides. For "this compound," DFT calculations are crucial for mapping out the potential energy surfaces of its various reactions, identifying transition states, and predicting reaction kinetics and thermodynamics.

Detailed research findings from computational studies on analogous aryl azides allow for robust predictions of the behavior of "this compound." For instance, in 1,3-dipolar cycloaddition reactions, a common reaction pathway for aryl azides, DFT calculations can determine whether the reaction proceeds via a concerted or a stepwise mechanism. nih.govacs.org The transition states for these reactions can be located and their geometries and energies calculated, providing insight into the factors that control the reaction rate. nih.govacs.org The distortion/interaction model, often used in conjunction with DFT, helps to dissect the activation energy into contributions from the distortion of the reactants and the interaction between them in the transition state. nih.govacs.orgnih.gov

The substituents on the aromatic ring, a fluorine atom at the ortho position and an iodine atom at the para position, are expected to significantly influence the electronic properties of the azide moiety. The electron-withdrawing nature of both halogens can affect the energies of the frontier molecular orbitals (FMOs) of the azide, which in turn governs its reactivity in cycloaddition reactions. arkat-usa.org DFT calculations can precisely quantify these electronic effects.

Below is an illustrative data table showcasing the kind of information that would be obtained from DFT calculations on the [3+2] cycloaddition of "this compound" with a generic dipolarophile, such as an alkyne.

Table 1: Illustrative DFT Calculated Activation Energies for the [3+2] Cycloaddition of this compound (Disclaimer: The following data is illustrative and intended to represent typical values obtained from DFT calculations based on studies of similar compounds. nih.govunimi.it)

| Reaction Pathway | Regioisomer | DFT Functional | Basis Set | Solvent Model | Activation Energy (kcal/mol) |

|---|---|---|---|---|---|

| Concerted | 1,4-disubstituted | B3LYP | 6-311+G(d,p) | PCM (Toluene) | 18.5 |

| Concerted | 1,5-disubstituted | B3LYP | 6-311+G(d,p) | PCM (Toluene) | 21.2 |

| Stepwise (Intermediate 1) | N/A | M06-2X | 6-311+G(d,p) | SMD (Acetonitrile) | 25.8 |

| Stepwise (Intermediate 2) | N/A | M06-2X | 6-311+G(d,p) | SMD (Acetonitrile) | 24.1 |

Elucidation of Azide-Metal Coordination and Migratory Mechanisms

The interaction of "this compound" with transition metals is a key aspect of its chemistry, particularly in the context of metal-catalyzed reactions such as C-H amination and aziridination. mdpi.comnih.gov Computational studies are vital for understanding the nature of the azide-metal coordination and the subsequent reaction mechanisms, such as migratory insertion. acs.orgopenochem.orgidc-online.comwikipedia.org

Aryl azides typically coordinate to a metal center through the terminal nitrogen atom (Nγ) or in a side-on fashion involving Nβ and Nγ. researchgate.net DFT calculations can predict the preferred coordination mode and the binding energy of the resulting metal-azide complex. nih.gov Following coordination, the complex can undergo various transformations. One of the most significant is the extrusion of dinitrogen (N₂) to form a highly reactive metal-nitrene intermediate. mdpi.com

The mechanism of nitrene transfer from the metal to a substrate is often investigated using DFT. For instance, in a C-H amination reaction, the calculations can help distinguish between a concerted insertion of the nitrene into a C-H bond or a stepwise pathway involving hydrogen atom abstraction followed by radical rebound.

Migratory insertion is another fundamental process in organometallic chemistry that is relevant to the reactions of "this compound." openochem.orgidc-online.comwikipedia.org In this process, an anionic ligand (like an alkyl or aryl group) on the metal center migrates to the coordinated azide or the derived nitrene. DFT calculations can model the transition state for this migration, providing insights into the reaction's feasibility and stereochemistry. researchgate.net

An illustrative data table for the computational study of the interaction of "this compound" with a model palladium(II) complex is presented below.

Table 2: Illustrative DFT Data for the Interaction of this compound with a Pd(II) Complex (Disclaimer: The following data is illustrative and based on general principles of organometallic chemistry and computational studies on related systems. acs.orgnih.govresearchgate.net)

| Step | Species | Coordination Mode | Key Bond Distance (Å) | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| 1 | Azide Coordination | η¹-Nγ | Pd-N = 2.15 | 0.0 (Reference) |

| 2 | N₂ Extrusion TS | - | Nα-Nβ = 1.45 | +15.2 |

| 3 | Pd-Nitrene Intermediate | - | Pd=N = 1.85 | -5.7 |

| 4 | Migratory Insertion TS | - | C-N = 1.98 | +12.8 |

Prediction of Reactivity, Regioselectivity, and Diastereoselectivity

Computational chemistry provides powerful tools for predicting the outcome of chemical reactions, including reactivity, regioselectivity, and diastereoselectivity. For "this compound," these predictions are invaluable for designing synthetic routes and understanding its chemical behavior.

The reactivity of "this compound" in reactions like cycloadditions can be predicted by analyzing its FMOs, calculated using DFT. nih.govdoaj.org The energies of the HOMO and LUMO, as well as the orbital coefficients on the azide nitrogen atoms, determine the facility and orientation of the cycloaddition. The electron-withdrawing fluorine and iodine substituents are expected to lower the FMO energies compared to unsubstituted phenyl azide.

Regioselectivity, the preference for one orientation of addition over another, is a critical aspect of cycloaddition reactions. DFT calculations of the transition state energies for the different possible regioisomeric pathways can accurately predict the major product. arkat-usa.orgnih.govunimi.itdoaj.org For the reaction of "this compound" with an unsymmetrical alkyne, two regioisomers (1,4- and 1,5-disubstituted triazoles) can be formed. The calculated energy difference between the two transition states allows for a quantitative prediction of the product ratio.

Diastereoselectivity becomes important when "this compound" reacts with a chiral substrate or in the presence of a chiral catalyst. nih.govresearchgate.net Computational modeling can be used to predict the preferred diastereomer by calculating the energies of the diastereomeric transition states. nih.govrsc.org The subtle steric and electronic interactions that govern diastereoselectivity can be effectively modeled using modern DFT methods.

The following table provides an example of how computational data can be used to predict the regioselectivity of a reaction involving "this compound."

Table 3: Illustrative Computational Prediction of Regioselectivity in a Cycloaddition Reaction (Disclaimer: The data presented is for illustrative purposes, reflecting typical outcomes from computational studies on substituted aryl azides. arkat-usa.orgnih.govunimi.it)

| Parameter | Pathway to 1,4-isomer | Pathway to 1,5-isomer |

|---|---|---|

| ΔE‡ (kcal/mol) | 18.5 | 21.2 |

| ΔG‡ (kcal/mol) | 19.1 | 21.8 |

| Predicted Product Ratio (298 K) | 96% | 4% |

Conformational Analysis of Fluorinated Aromatic Systems

The three-dimensional structure and conformational preferences of "this compound" are determined by the interplay of various steric and electronic effects. Computational methods, particularly DFT, are well-suited for performing a detailed conformational analysis of such fluorinated aromatic systems. researchgate.net

The presence of a fluorine atom at the ortho position to the azide group introduces the possibility of through-space interactions between the fluorine and the azide. These interactions can influence the preferred orientation of the azide group relative to the plane of the benzene ring. DFT calculations can be used to rotate the C-N bond of the azide group and calculate the energy profile, thereby identifying the most stable conformers and the energy barriers between them.

An illustrative data table summarizing the results of a hypothetical conformational analysis of "this compound" is provided below.

Table 4: Illustrative Conformational Analysis of this compound (Disclaimer: The following data is hypothetical and serves to illustrate the type of information obtained from a computational conformational analysis of a substituted aromatic azide. researchgate.net)

| Conformer | Dihedral Angle (C1-C2-N1-N2) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|

| A (Planar) | 0° | 0.00 | 2.5 |

| B (Twisted) | 45° | 1.8 | 2.3 |

| C (Perpendicular) | 90° | 4.5 | 2.1 |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthetic utility of 1-azido-2-fluoro-4-iodobenzene (B6589741) is intrinsically linked to the ability to selectively transform its functional groups. The iodo- group is amenable to a wide range of palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. researchgate.netdocumentsdelivered.com The azide (B81097) group is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. researchgate.net Future research will focus on developing next-generation catalytic systems that offer superior performance.

Key areas of development include:

Heterogeneous Catalysts: A significant push is towards creating solid-supported or nanoparticle-based catalysts. researchgate.net These systems offer advantages such as ease of separation from the reaction mixture, potential for recycling and reuse, and suitability for continuous flow processes, which aligns with green chemistry principles. For instance, copper iodide supported on modified magnetic nanoparticles has been shown to be an efficient and retrievable catalyst for the one-pot synthesis of 1-aryl 1,2,3-triazoles from iodobenzene (B50100) and sodium azide. researchgate.net

Ligand Design: For homogeneous catalysis, the design of advanced ligands for transition metals like palladium and nickel is crucial. These ligands can be tailored to increase reaction rates, improve yields, expand substrate scope, and control regioselectivity, particularly in reactions involving the sterically hindered environment around the fluorine atom.

Photocatalysis: Light-mediated reactions represent a growing field. Developing photocatalytic systems that can selectively activate the C-I bond in the presence of the other functional groups could provide a mild and efficient method for initiating cross-coupling or other transformations under ambient conditions. acs.org

Exploration of Green Chemistry Approaches in Synthesis and Transformations

Modern synthetic chemistry places a strong emphasis on sustainability. rsc.org The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sruc.ac.ukmdpi.comnih.gov Applying these principles to the synthesis and reactions of this compound is a critical future direction.

Emerging research avenues in this area include:

Benign Solvents and Conditions: Moving away from traditional volatile organic solvents towards greener alternatives like water, supercritical fluids, or bio-based solvents is a key goal. sruc.ac.uk Furthermore, developing solvent-free reaction conditions, potentially utilizing microwave irradiation or ultrasound to accelerate reactions, can significantly reduce environmental impact. sruc.ac.ukmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core green chemistry principle. This involves favoring addition reactions, such as the [3+2] cycloaddition of the azide group, over substitution reactions that generate stoichiometric byproducts.

Metal-Free Catalysis: While transition metals are powerful catalysts, they can be toxic and costly. Research into metal-free alternatives is gaining traction. For example, hypervalent iodine chemistry presents a versatile and ecofriendly strategy for a range of transformations, leveraging the reactivity of the aryl iodine group without the need for transition metals. acs.org

Expansion of Multifunctional Tandem and Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer a powerful strategy for rapidly building molecular complexity from simple precursors. ub.edu The unique arrangement of functional groups in this compound makes it an ideal substrate for designing novel tandem and cascade sequences.

Future research will likely explore: